molecular formula C₂₀H₁₅NO B1140411 9,10-Dihydro-1-benzo[A]pyrene-7(8H)-one oxime CAS No. 88909-82-4

9,10-Dihydro-1-benzo[A]pyrene-7(8H)-one oxime

Cat. No.: B1140411
CAS No.: 88909-82-4
M. Wt: 285.34
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Description

Molecular Formula and Weight Characteristics

The compound has the molecular formula C₂₀H₁₅NO and a molecular weight of 285.34 g/mol . Key identifiers include:

  • CAS Number : 88909-82-4.
  • Accurate Mass : 285.1154 Da.
  • Isomeric SMILES : O\N=C\1/CCCc2c1cc3ccc4cccc5ccc2c3c45.

Table 1: Molecular Parameters

Property Value Source
Molecular Formula C₂₀H₁₅NO
Molecular Weight 285.34 g/mol
Accurate Mass 285.1154 Da
CAS Number 88909-82-4

Structural Configuration and Bond Arrangements

The molecule features:

  • Benzo[a]pyrene Backbone : A five-fused aromatic ring system with a partially saturated 9,10 bond.
  • Oxime Functional Group : A hydroxylamine group (-C=N-OH) at position 7, forming an E-configuration as indicated by the SMILES string.

Key Structural Features :

  • Conjugation : The aromatic system enables π-electron delocalization, influencing optical and electronic properties.
  • Steric Effects : The dihydrogenation at 9,10 reduces planarity, altering reactivity compared to fully aromatic PAHs.

Physicochemical Parameters and Stability Profile

Property Value Source
Solubility High in chloroform, moderate in DMSO
Melting Point Not reported
Storage Conditions +4°C (short-term), -20°C (long-term)
Stability Sensitive to hydrolysis; short shelf life

The oxime group enhances stability over the parent ketone but remains susceptible to hydrolysis under acidic or basic conditions.

Properties

IUPAC Name

(NE)-N-(9,10-dihydro-8H-benzo[a]pyren-7-ylidene)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO/c22-21-18-6-2-5-15-16-10-9-13-4-1-3-12-7-8-14(11-17(15)18)20(16)19(12)13/h1,3-4,7-11,22H,2,5-6H2/b21-18+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTDIHTYSTGYSPA-DYTRJAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C3C=CC4=C5C3=C2C=CC5=CC=C4)C(=NO)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C=C3C=CC4=C5C3=C2C=CC5=CC=C4)/C(=N/O)/C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Physicochemical Data

PropertyValueSource
Molecular FormulaC₂₀H₁₅NO
Molecular Weight285.34 g/mol
SolubilityDMSO (sparing)
AppearancePale Yellow to Light Brown Solid
Storage ConditionsRefrigerator
Parent Ketone (CAS)3331-46-2

Synthesis of the Parent Ketone: 9,10-Dihydrobenzo[a]pyren-7(8H)-one

The oxime derivative is synthesized from its ketone precursor, 9,10-dihydrobenzo[a]pyren-7(8H)-one (CAS 3331-46-2), which itself is prepared via multistep organic transformations.

Cyclization of Polycyclic Precursors

The ketone is typically synthesized through Friedel-Crafts acylation or oxidative cyclization of polyaromatic hydrocarbons. For example, benzo[a]pyrene derivatives undergo selective oxidation at the 7,8-positions using catalysts like manganese(III) acetate or ceric ammonium nitrate, yielding the dihydrofuranone structure.

Purification and Characterization

Post-synthesis, the ketone is purified via column chromatography (silica gel, hexane/ethyl acetate) and recrystallization. Nuclear magnetic resonance (NMR) data for the ketone confirm the presence of a carbonyl group (δ ~196 ppm in ¹³C NMR) and aromatic protons (δ 7.0–8.0 ppm in ¹H NMR).

Oxime Formation via Hydroxylamine Reaction

The conversion of the ketone to its oxime derivative follows classical oximation protocols.

Standard Oximation Procedure

  • Reagents : Hydroxylamine hydrochloride (NH₂OH·HCl) and a base (e.g., sodium acetate or pyridine) in ethanol or aqueous methanol.

  • Reaction Conditions :

    • Molar ratio (ketone : NH₂OH·HCl) = 1 : 1.2–1.5

    • Temperature: Reflux (~80°C)

    • Duration: 4–6 hours

  • Mechanism : Nucleophilic attack by hydroxylamine on the carbonyl carbon, followed by dehydration to form the oxime.

Workup and Isolation

The crude product is precipitated by cooling the reaction mixture, filtered, and washed with cold ethanol. Further purification is achieved via silica gel chromatography (eluent: chloroform/methanol 9:1), yielding the oxime as a pale yellow solid.

Advanced Synthetic Modifications

O-Acetyl Oxime Derivative (CAS 72297-04-2)

The acetylated oxime derivative is synthesized by treating the oxime with acetic anhydride in pyridine:

  • Conditions : Room temperature, 12 hours

  • Yield : ~70% after recrystallization from chloroform.

  • Molecular Formula : C₂₂H₁₇NO₂; Molecular Weight: 327.38 g/mol.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃) : Aromatic protons (δ 6.8–8.2 ppm), oxime proton (δ 8.5–9.0 ppm).

  • IR (ATR) : Strong absorption at ~3250 cm⁻¹ (N–O stretch) and ~1650 cm⁻¹ (C=N stretch).

Applications and Biological Relevance

While primarily used in organic synthesis, this oxime’s structural similarity to benzo[a]pyrene metabolites (e.g., (+)-Benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide) suggests potential applications in studying DNA adduct formation and carcinogenicity mechanisms.

Chemical Reactions Analysis

9,10-Dihydro-1-benzo[A]pyrene-7(8H)-one oxime undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different oxygenated derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert this compound into more reduced forms, often using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Typical reagents include halogens and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Toxicological Studies

The compound is primarily studied for its toxicological effects, particularly in relation to its parent compound, benzo[a]pyrene. Research indicates that benzo[a]pyrene undergoes metabolic activation to form reactive intermediates like benzo[a]pyrene-7,8-diol-9,10-epoxide, which can form DNA adducts leading to mutagenesis and carcinogenesis. Understanding the metabolic pathways of 9,10-dihydro-1-benzo[A]pyrene-7(8H)-one oxime can provide insights into its potential toxicity and mechanisms of action in biological systems .

Biochemical Mechanisms

Studies have shown that derivatives of benzo[a]pyrene can affect various biochemical parameters in model organisms. For instance, research using Drosophila melanogaster has demonstrated that exposure to benzo[a]pyrene and its metabolites alters survival rates and biochemical markers of oxidative stress. The role of this compound in these processes could be significant for understanding the broader implications of PAH exposure on health .

Environmental Monitoring

Given the environmental persistence of PAHs and their derivatives, this compound may serve as a marker for pollution studies. Its presence in environmental samples can indicate the degradation pathways of PAHs and help assess the impact of industrial emissions on ecosystems .

Case Study 1: Toxicity Assessment in Model Organisms

In a study examining the effects of benzo[a]pyrene and its derivatives on Drosophila melanogaster, researchers found that exposure to various concentrations led to significant alterations in survival rates and reproductive success. The findings suggested that the metabolites generated during the biotransformation of benzo[a]pyrene could have profound effects on organismal health, highlighting the need for further investigation into related compounds like this compound .

Case Study 2: Environmental Impact Studies

A comprehensive review of PAH emissions from industrial sources indicated that compounds like this compound are critical for understanding the ecological consequences of pollution. The study emphasized the importance of monitoring these compounds to evaluate their impact on air quality and public health .

Data Table: Summary of Research Findings

Study FocusFindingsReference
Toxicity in DrosophilaSignificant reduction in survival rates and reproductive success upon exposure to PAHs.
Environmental MonitoringIdentified as a potential marker for PAH degradation in environmental samples.
Biochemical EffectsAlterations in oxidative stress markers observed with exposure to PAHs and their metabolites.

Mechanism of Action

The mechanism of action of 9,10-Dihydro-1-benzo[A]pyrene-7(8H)-one oxime involves its interaction with molecular targets and pathways within cells. It can bind to specific proteins and enzymes, altering their activity and leading to various biological effects. The compound may also affect cellular signaling pathways, influencing processes such as cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Parent Ketone: 9,10-Dihydrobenzo[a]pyren-7(8H)-one

CAS 3331-46-2 | C₂₀H₁₄O | MW 270.33 g/mol
The parent ketone lacks the oxime group, resulting in reduced polarity and molecular weight. It is commercially available (Sigma-Aldrich) at 97% purity and serves as the synthetic precursor to the oxime derivative. Its reactivity is dominated by the ketone group, which participates in nucleophilic additions and reductions. In contrast, the oxime derivative introduces a nucleophilic NH-OH moiety, altering its chemical behavior .

O-Acetyl Oxime Derivative

CAS 72297-04-2 | C₂₂H₁₇NO₂ | MW 327.38 g/mol This derivative replaces the hydroxyl group of the oxime with an acetylated ester, enhancing lipophilicity (LogP ~2.8 inferred from similar compounds) . Solubility shifts from DMSO (oxime) to chloroform (acetyl oxime), making it suitable for non-polar reaction systems .

Benzo[a]pyrene Diol Epoxides

Examples: 7β,8α-Dihydroxy-9α,10β-epoxy-7,8,9,10-tetrahydrobenzo[a]pyrene (Diol Epoxide 2) These metabolites of benzo[a]pyrene are highly mutagenic due to their ability to form DNA adducts. Unlike the oxime, diol epoxides exhibit pronounced carcinogenicity, with mutagenic activity in Salmonella typhimurium strains (e.g., TA1538) being 40-fold higher than non-epoxidized derivatives .

Physicochemical and Structural Comparisons

Table 1: Key Properties of 9,10-Dihydro-1-benzo[a]pyrene-7(8H)-one Derivatives

Compound Name CAS Number Molecular Formula MW (g/mol) Solubility LogP (Estimated) Key Properties
9,10-Dihydrobenzo[a]pyren-7(8H)-one 3331-46-2 C₂₀H₁₄O 270.33 Not reported ~3.1 Precursor for oxime synthesis
9,10-Dihydro-1-benzo[a]pyrene-7(8H)-one oxime 88909-82-4 C₂₀H₁₅NO 285.34 DMSO (sparingly) ~2.6 Nucleophilic NH-OH group; pale yellow solid
O-Acetyl oxime derivative 72297-04-2 C₂₂H₁₇NO₂ 327.38 Chloroform ~2.8 Enhanced lipophilicity; stable ester form

Biological Activity

9,10-Dihydro-1-benzo[a]pyrene-7(8H)-one oxime is a derivative of benzo[a]pyrene (BaP), a well-known polycyclic aromatic hydrocarbon (PAH) recognized for its potent carcinogenic properties. The biological activity of this compound is crucial for understanding its potential health impacts, particularly regarding its interactions with biological molecules, mechanisms of toxicity, and implications for human health.

Chemical Structure and Properties

The compound features a polycyclic structure typical of PAHs, which contributes to its reactivity and biological interactions. Its oxime functional group may influence its chemical behavior, particularly in terms of redox reactions and binding affinity to biomolecules.

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Intercalation : Similar to other PAHs, this compound can intercalate into DNA, potentially leading to mutagenic effects. The bulky structure allows it to fit between base pairs, disrupting normal DNA function and increasing the risk of mutations .
  • Reactive Oxygen Species (ROS) Generation : The compound can undergo redox cycling, leading to the generation of ROS. These reactive species can cause oxidative damage to cellular components, including lipids, proteins, and nucleic acids .
  • Covalent Binding : Metabolically activated forms of PAHs can form covalent adducts with DNA bases, particularly guanine. This interaction can lead to the formation of stable DNA adducts that are implicated in carcinogenesis .

Cytotoxicity and Genotoxicity

Research has demonstrated that this compound exhibits significant cytotoxic effects in various cell lines. Studies indicate that exposure can lead to:

  • Cell Death : Induction of apoptosis or ferroptosis in cell lines such as SH-SY5Y has been observed, suggesting that the compound's toxic effects may be mediated through different forms of programmed cell death .
  • DNA Damage : The formation of DNA adducts correlates with increased mutation rates and genomic instability. For instance, studies have shown that metabolites derived from benzo[a]pyrene lead to substantial DNA fragmentation .

Case Studies

  • Neuroblastoma Cell Line Studies : In a study involving human neuroblastoma cells (SH-SY5Y), exposure to benzo[a]pyrene-derived compounds resulted in increased lipid peroxidation and oxidative stress markers. The use of specific inhibitors indicated that targeting ferroptosis could mitigate some neurotoxic effects .
  • Liver Cell Studies : Research on rat hepatocytes revealed that exposure to benzo[a]pyrene metabolites resulted in significant oxidative stress and DNA fragmentation. This study highlighted the role of dihydrodiol dehydrogenase in converting non-K-region trans-dihydrodiols into more reactive forms that could cause cellular damage .

Comparative Analysis

Compound NameBiological ActivityMechanism
This compoundCytotoxicity, genotoxicityDNA intercalation, ROS generation
Benzo[a]pyreneCarcinogenicCovalent binding to DNA
Benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxidePotent mutagenForms stable DNA adducts

Q & A

Q. What are the recommended synthetic routes for preparing 9,10-Dihydro-1-benzo[A]pyrene-7(8H)-one oxime, and how can purity be optimized?

The oxime derivative is typically synthesized by reacting the parent ketone, 9,10-Dihydrobenzo[a]pyrene-7(8H)-one, with hydroxylamine hydrochloride under acidic or basic conditions. Key steps include:

  • Reagent selection : Hydroxylamine hydrochloride in ethanol/water mixtures, with pH adjustment using NaOH or HCl to optimize oxime formation .
  • Purification : Column chromatography (silica gel, eluent: dichloromethane/methanol gradients) or recrystallization from ethanol/water mixtures to achieve >95% purity.
  • Purity validation : Use HPLC (C18 column, UV detection at 254 nm) with reference standards (e.g., TRC D448425, CAS 88909-82-4) for calibration .

Q. Which analytical techniques are most effective for characterizing this compound’s structural and spectral properties?

  • NMR spectroscopy : ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ to confirm oxime formation (e.g., disappearance of ketone carbonyl signals and appearance of C=N-OH peaks). For example, aromatic proton shifts in the 7.12–7.90 ppm range indicate electronic effects from the oxime group .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ (theoretical MW: ~285.3 g/mol, based on parent compound MW 270.32 ).
  • Chromatography : Reverse-phase HPLC with retention time comparisons to authenticated standards (e.g., TRC D448425) for batch consistency .

Q. How does the oxime functional group influence the compound’s solubility and stability under experimental conditions?

  • Solubility : The oxime group enhances polarity, increasing solubility in polar aprotic solvents (e.g., DMSO, DMF) compared to the parent ketone. Solubility in water remains low (<1 mg/mL), requiring solvent optimization for biological assays .
  • Stability : Oximes are prone to hydrolysis under strongly acidic/basic conditions. Stability studies (via HPLC monitoring) recommend storage at –20°C in inert atmospheres to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR, MS) arising from batch-to-batch variability?

  • Method harmonization : Use standardized protocols (e.g., ISO/IEC 17025) for sample preparation, referencing authenticated spectral libraries (e.g., Sigma-Aldrich ATR libraries ).
  • Impurity profiling : LC-MS/MS to detect byproducts like unreacted ketone or hydroxylamine adducts. For example, a 2.5% impurity peak at 7.87 min (HPLC) may indicate residual starting material .
  • Cross-validation : Compare data with independent techniques (e.g., IR spectroscopy for C=N stretch ~1600–1650 cm⁻¹) to confirm structural consistency .

Q. What experimental strategies are recommended for studying the compound’s reactivity in metabolic or environmental pathways?

  • In vitro metabolism : Incubate with liver microsomes (e.g., human CYP450 isoforms) and monitor metabolites via LC-HRMS. Reference studies on benzo[a]pyrene derivatives (e.g., detection of dihydrodiol-epoxide adducts ).
  • Environmental persistence : Simulate photodegradation under UV light (λ = 254 nm) and analyze breakdown products using GC-MS. Prior PAH studies suggest hydroxylated derivatives as primary degradation products .

Q. What role does the oxime moiety play in modulating biological activity, such as DNA interaction or enzymatic inhibition?

  • DNA adduct formation : Compare adduct profiles (via ³²P-postlabeling or LC-MS/MS) with benzo[a]pyrene-7,8-dione, where oxime derivatives may exhibit reduced electrophilicity due to steric hindrance .
  • Enzymatic assays : Test inhibition of cytochrome P450 enzymes (e.g., CYP1A1) using fluorogenic substrates. Oximes may act as competitive inhibitors by binding to enzyme active sites via the C=N-OH group .

Methodological Challenges & Contradictions

Q. How should researchers address discrepancies in reported physical properties (e.g., melting points, retention times)?

  • Data reconciliation : Cross-reference with authoritative databases (e.g., NIST Chemistry WebBook ) and replicate measurements under controlled conditions. For example, a reported melting point of 214°C should be validated via differential scanning calorimetry (DSC).
  • Batch documentation : Trace synthetic conditions (e.g., solvent purity, reaction time) that may affect crystallinity and chromatographic behavior .

Q. What statistical approaches are suitable for optimizing experimental designs involving this compound?

  • Bayesian optimization : Use probabilistic models to iteratively refine reaction parameters (e.g., temperature, pH) for maximal yield and purity .
  • Multivariate analysis : Apply PCA or PLS to correlate spectral data (e.g., NMR shifts) with bioactivity outcomes, minimizing confounding variables .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.